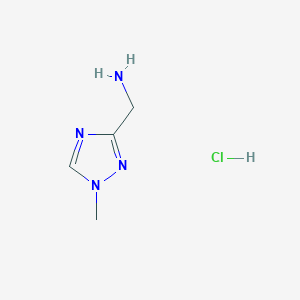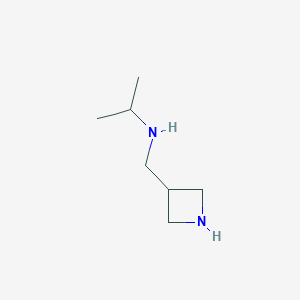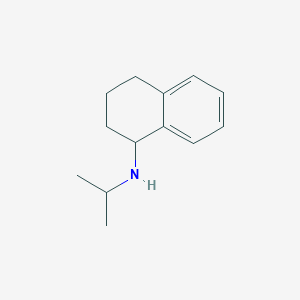
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
Vue d'ensemble
Description
“(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number 215871-44-6 . It has a molecular weight of 148.59 and its IUPAC name is "this compound" . The compound is stored at a temperature of 4 degrees Celsius and it appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H8N4.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2,5H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 148.59 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 148.0515740 g/mol . The compound has a topological polar surface area of 56.7 Ų .Applications De Recherche Scientifique
Chemical Synthesis and Structural Characterization
- The compound has been utilized in the synthesis of diverse chemical structures. For example, it was involved in a 1,3-dipolar cycloaddition reaction to synthesize N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine. This synthesis was confirmed using NMR spectroscopy and other analytical techniques, highlighting its utility in complex organic syntheses (Younas, Abdelilah, & Anouar, 2014).
Medicinal Chemistry and Drug Development
- The compound's derivatives have been synthesized and shown to possess significant antimicrobial activities. A study synthesized a series of derivatives and demonstrated their antibacterial and antifungal activities, indicating their potential as first-line drugs for treating infections (Thomas, Adhikari, & Shetty, 2010).
- Another research synthesized derivatives incorporating structural units of indole and substituted triazole. These molecules showed promising anticancer properties, particularly against prostate hyperplasia, and interacted with the SIRT1 enzyme, suggesting their potential as lead molecules for treating certain cancers (Panathur et al., 2013).
Material Science and Nanotechnology
- The compound has been used in the synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring. These derivatives have applications in material science and drug development, displaying biological activities like anti-migraine, antiviral, anticancer, and others (Prasad et al., 2021).
- A study reported the synthesis of amphiphilic tris(triazolyl)amines functionalized with poly(ethylene glycol), investigated as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water, indicating their relevance in green chemistry and industrial applications (Nakarajouyphon et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
Similar compounds such as 1-benzyl-1h-1,2,3-triazol-4-yl have been found to interact with copper ions (cu i) in biochemical reactions .
Mode of Action
Related triazolylamine compounds have been reported to stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Related compounds have been implicated in the azide-acetylene cycloaddition, a key step in the huisgen 1,3-dipolar cycloaddition, which is a widely used method for the synthesis of 1,2,3-triazoles .
Result of Action
Related compounds have been shown to enhance the catalytic effect of cu (i) in the azide-acetylene cycloaddition .
Action Environment
The stability and efficacy of related compounds have been shown to be influenced by factors such as ph, temperature, and the presence of other ions .
Analyse Biochimique
Biochemical Properties
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including histone deacetylases (HDACs) and protein kinases. These interactions are primarily through binding to the active sites of these enzymes, leading to inhibition or activation depending on the enzyme’s nature. For instance, the compound has been shown to inhibit HDACs, which are involved in the regulation of gene expression by modifying histone proteins . This inhibition can lead to changes in chromatin structure and subsequent alterations in gene transcription.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 and HCT-116, the compound has demonstrated cytotoxic effects by inducing apoptosis . This is achieved through the activation of apoptotic pathways and the disruption of cell signaling mechanisms. Additionally, the compound influences cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to reduced cell viability and increased cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to the active sites of target enzymes, such as HDACs, resulting in their inhibition . This binding is facilitated by the triazole ring, which forms stable interactions with the enzyme’s active site residues. Additionally, the compound can modulate the activity of protein kinases by either activating or inhibiting their catalytic functions. These interactions lead to changes in phosphorylation states of various proteins, thereby influencing cellular processes such as cell cycle progression, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of HDAC activity and persistent changes in gene expression . These long-term effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while at higher doses, it can induce significant cytotoxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing toxicity. These studies are essential for determining the safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the levels of various metabolites, including those involved in energy production and biosynthesis . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization is essential for its biological activity, as it allows the compound to interact with its target enzymes and proteins effectively.
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it exerts its effects on gene expression and chromatin structure . The compound can also localize to other organelles, such as the mitochondria, where it may influence cellular metabolism and apoptosis. Targeting signals and post-translational modifications play a crucial role in directing the compound to these specific compartments, ensuring its proper function and activity.
Propriétés
IUPAC Name |
(1-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAPKYZAZDKQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215871-44-6 | |
| Record name | (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 4-(2-chloro-6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369785.png)
![Tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369786.png)

![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)
![Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate](/img/structure/B1369796.png)


